1-Nitro-4-(trifluoromethoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-nitro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEIKVUMDBCCRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334944 | |
| Record name | 1-Nitro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713-65-5 | |
| Record name | 1-Nitro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | , 1-nitro-4-(trifluoromethoxy)-Benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry
Direct Synthesis Approaches
The most straightforward method to produce 1-Nitro-4-(trifluoromethoxy)benzene involves the direct functionalization of its parent benzene (B151609) ring.
The direct nitration of 4-(trifluoromethoxy)benzene is a primary method for the synthesis of this compound. This electrophilic aromatic substitution is typically achieved by reacting 4-(trifluoromethoxy)benzene with a nitrating agent. One common industrial process involves the use of nitric acid, often in the presence of a chlorinated solvent. google.com An alternative approach, suitable for laboratory-scale synthesis, employs nitronium tetrafluoroborate (B81430) (NO₂BF₄) in a solvent such as nitromethane. google.com
A patented process describes a method for the preparation of 1-nitro-4-trifluoromethoxybenzene by reacting the trifluoromethoxybenzene precursor with nitric acid in a chlorinated solvent, followed by isolation of the final product. google.com
Table 1: Reaction Conditions for the Nitration of 4-(Trifluoromethoxy)benzene
| Nitrating Agent | Solvent | Key Features | Reference |
|---|---|---|---|
| Nitric Acid | Chlorinated Solvents (e.g., Dichlorobenzene) | Suitable for industrial production; part of a multi-step synthesis from anisole. | google.com |
| Nitronium tetrafluoroborate (NO₂BF₄) | Nitromethane | An alternative method for electrophilic nitration. | google.com |
The trifluoromethoxy (–OCF₃) group is a key director of the nitration reaction's outcome. It exhibits a dual electronic effect: a strong inductive electron-withdrawing effect, which deactivates the benzene ring towards electrophilic attack, and a weaker electron-donating resonance effect from the oxygen's lone pairs. beilstein-journals.org This combination makes trifluoromethoxybenzene less reactive than benzene itself. beilstein-journals.org
Alternative Synthetic Pathways for Related Trifluoromethoxylated Nitrobenzenes
Beyond direct nitration, other synthetic strategies can be employed, often involving the construction of the trifluoromethoxy group on a pre-functionalized nitrobenzene (B124822) or the introduction of the nitro group onto a trifluoromethoxylated precursor via modern catalytic methods.
The availability of the starting material, 4-(trifluoromethoxy)benzene, is crucial. A common industrial synthesis starts from a more accessible precursor like anisole. google.combeilstein-journals.org This multi-step process involves:
Chlorination : Anisole is reacted with a chlorinating agent, such as chlorine gas, to form trichloromethoxybenzene. google.compatsnap.com
Fluorination : The resulting trichloromethoxybenzene is then treated with a fluorinating agent like anhydrous hydrogen fluoride (B91410) (HF) to displace the chlorine atoms and form the trifluoromethoxy group. google.combeilstein-journals.org
Other laboratory methods for creating the aryl-OCF₃ bond exist, such as those utilizing aryl chlorothionoformates, though these are less common industrially due to the high toxicity of the intermediates. beilstein-journals.org
Advanced catalytic systems offer alternative routes to trifluoromethoxylated nitrobenzenes. An efficient method involves a Palladium-catalyzed conversion of aryl chlorides, triflates, and nonaflates to the corresponding nitroaromatics. organic-chemistry.orgmit.edu This approach is notable for its broad scope and tolerance of various functional groups, proceeding under weakly basic conditions. organic-chemistry.org In this context, a compound like 4-chloro-1-(trifluoromethoxy)benzene could be converted to this compound, providing a synthetic pathway that avoids direct nitration. organic-chemistry.orgmit.edu
Another relevant transformation of a nitroaryl compound is the reduction of the nitro group. For instance, this compound can be reduced using iron in the presence of hydrochloric acid to yield p-trifluoromethoxyaniline, a valuable intermediate in its own right. google.com
Industrial Viability and Scalability of Synthesis Processes
For a synthetic method to be commercially useful, it must be both economically and practically scalable. The process of preparing this compound starting from anisole, proceeding through chlorination, fluorination, and subsequent nitration, has been described as an industrially viable route for large-scale production. google.com
Reactivity Profiles and Mechanistic Investigations
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for benzene (B151609) derivatives. wikipedia.org The rate and regioselectivity of these reactions on 1-nitro-4-(trifluoromethoxy)benzene are dictated by the directing effects of the nitro and trifluoromethoxy substituents.
Directing Effects of Nitro and Trifluoromethoxy Groups
Both the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups are electron-withdrawing, but they exert their influence through different mechanisms. The nitro group is a strong deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects. organicchemistrytutor.comlibretexts.org This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles. wikipedia.org The nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself. organicchemistrytutor.comminia.edu.eg
The trifluoromethoxy group is also strongly deactivating due to the high electronegativity of the fluorine atoms, which creates a powerful electron-withdrawing inductive effect (-I). wikipedia.orgyoutube.com While the oxygen atom possesses lone pairs that could potentially participate in resonance donation (+M), the strong inductive pull of the CF₃ group significantly diminishes this effect. Consequently, the trifluoromethoxy group also acts as a deactivating group and is generally a meta-director in electrophilic aromatic substitution reactions. minia.edu.egwikipedia.org
Influence on Aromatic Ring Reactivity
The presence of both the nitro and trifluoromethoxy groups substantially deactivates the aromatic ring towards electrophilic substitution. wikipedia.orgvaia.com The electron density of the π-system is significantly reduced, making it a poor nucleophile. youtube.com For instance, the nitration of a deactivated ring, such as dinitrotoluene, requires severe conditions like boiling concentrated sulfuric acid. wikipedia.org A similar trend would be expected for the further substitution of this compound.
Gas-phase studies on the reactivity of (trifluoromethoxy)benzene (B1346884) with charged electrophiles have shown that the -OCF₃ group can lead to both substrate and positional selectivity depending on the nature of the electrophile. acs.org For example, in isopropylation, (trifluoromethoxy)benzene shows a product distribution of 77% ortho, 12% meta, and 11% para. acs.org However, the additional strong deactivating effect of the nitro group in this compound would further suppress reactivity at all positions, with a strong preference for meta-substitution relative to the directing groups.
Reduction Reactions of the Nitro Group
The nitro group of this compound is readily susceptible to reduction, a common and synthetically useful transformation. This process can lead to the formation of various nitrogen-containing functional groups, most notably amines.
Formation of Amine Derivatives
The most common reduction product of a nitroaromatic compound is the corresponding aniline (B41778). The reduction of this compound yields 4-(trifluoromethoxy)aniline (B150132). This transformation is a six-electron reduction and can be achieved using a variety of reducing agents. nih.govlibretexts.org
Common methods for the reduction of nitroarenes to anilines include:
Catalytic Hydrogenation: This method employs a metal catalyst such as platinum, palladium, or Raney nickel in the presence of hydrogen gas. wikipedia.orgyoutube.com
Metal and Acid: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. libretexts.orgyoutube.com
Other Reducing Agents: Other reagents like sodium borohydride (B1222165) in the presence of a catalyst, or sodium hydrosulfite can also be used. youtube.commdpi.com
The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. However, the trifluoromethoxy group is generally stable under most conditions used for nitro group reduction.
Catalytic Reduction Studies (e.g., Iron-catalyzed Hydroboration)
Recent research has focused on developing more efficient and selective catalytic systems for nitro group reduction. Iron-catalyzed hydroboration has emerged as a promising method. chemrxiv.orgchemrxiv.orgscispace.com This reaction typically uses a borane (B79455) source, such as pinacolborane (HBpin), in the presence of an iron catalyst. rsc.org While much of the detailed mechanistic work has been performed on the hydroboration of other unsaturated functional groups like nitriles and imines, the principles can be extended to nitroarenes. chemrxiv.orgchemrxiv.orgrsc.org
Kinetic and mechanistic studies of iron-catalyzed hydroboration of nitriles have revealed that the reaction can proceed through an Fe(0)/Fe(II) catalytic cycle. chemrxiv.org In some systems, the rate-determining step is not the B-H bond activation but rather a C-H bond reductive elimination. chemrxiv.orgchemrxiv.org The specific intermediates and pathways can be influenced by the ligand environment of the iron catalyst. scispace.com For the reduction of nitroarenes, the reaction would likely proceed via a series of iron-coordinated intermediates, leading to the final amine product.
Mechanistic Pathways of Nitro Group Reduction (e.g., Nitroso Intermediates, On-cycle Catalytic Intermediates)
The reduction of a nitro group to an amine is a stepwise process that involves several intermediates. nih.govlibretexts.org The generally accepted pathway, first proposed by Haber, involves the sequential formation of a nitroso compound and a hydroxylamine (B1172632). rsc.orgacs.org
The six-electron reduction can be visualized as three successive two-electron steps: nih.gov
R-NO₂ → R-N=O (Nitroso intermediate)
R-N=O → R-NHOH (Hydroxylamine intermediate)
R-NHOH → R-NH₂ (Amine product)
The initial reduction of the nitro group to the nitroso intermediate is often the rate-limiting step. nih.gov The subsequent reduction of the nitroso compound to the hydroxylamine is typically much faster. nih.gov Under certain conditions, particularly in alkaline media, bimolecular condensation products such as azoxy, azo, and hydrazo compounds can also be formed through reactions between the intermediates. libretexts.org
In catalytic systems, such as the iron-catalyzed hydroboration, the substrate would coordinate to the metal center. The reduction would then proceed through a series of on-cycle catalytic intermediates. For example, in some iron-catalyzed reactions, an iron-nitroso complex has been identified as an intermediate. acs.org The exact nature of these intermediates is highly dependent on the specific catalyst and reaction conditions employed.
Interactive Data Table: Reactivity of Substituted Benzenes in Electrophilic Nitration
The following table provides a comparison of the product distribution for the nitration of various substituted benzenes, illustrating the directing effects of different functional groups.
| Substituent (Y) | % Ortho | % Meta | % Para | Reactivity Relative to Benzene |
| -OH | 50 | 0 | 50 | Activating |
| -CH₃ | 63 | 3 | 34 | Activating |
| -Cl | 35 | 1 | 64 | Deactivating |
| -Br | 43 | 1 | 56 | Deactivating |
| -CO₂H | 22 | 76 | 2 | Deactivating |
| -NO₂ | 7 | 91 | 2 | Deactivating |
| -N(CH₃)₃⁺ | 2 | 87 | 11 | Deactivating |
Data sourced from various organic chemistry resources. libretexts.org
Nucleophilic Aromatic Substitution Reactions
Nucleophilic Aromatic Substitution (SNAг) is a significant reaction pathway for aromatic compounds bearing strong electron-withdrawing groups. wikipedia.orgchemistrysteps.com In contrast to electrophilic substitution, which is characteristic of electron-rich aromatic rings, SNAг involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. wikipedia.orglibretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism. chemistrysteps.comlibretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing substituents, particularly at positions ortho and para to the leaving group, is crucial as they delocalize the negative charge of this intermediate, thereby stabilizing it and facilitating the reaction. wikipedia.orglibretexts.org
The structure of this compound makes it highly susceptible to nucleophilic aromatic substitution. It possesses two powerful electron-withdrawing groups: the nitro group (-NO₂) and the trifluoromethoxy group (-OCF₃). The nitro group, positioned para to the trifluoromethoxy group, strongly activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. wikipedia.orgyoutube.com This activation is a well-established principle in SNAг chemistry. chemistrysteps.comlibretexts.org A variety of strong nucleophiles, including alkoxides, amines, and sulfides, can participate in these reactions. chemistrysteps.com
The general mechanism for the SNAг reaction is as follows:
Addition of the nucleophile: A nucleophile adds to the aromatic ring at the carbon atom bonded to the leaving group. This step is typically the rate-determining step. youtube.com
Formation of the Meisenheimer complex: A resonance-stabilized carbanion intermediate is formed.
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group.
For a nucleophilic aromatic substitution to occur, the presence of a suitable leaving group is essential. Halides are common leaving groups in these reactions. wikipedia.org
Role in Derivatization Strategies
This compound serves as a valuable intermediate in organic synthesis, particularly in derivatization strategies aimed at introducing the 4-(trifluoromethoxy)phenyl or related moieties into a target molecule. fishersci.se Derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative, to enhance its suitability for a specific application, such as improving chromatographic separation or detection. jfda-online.comscience.gov
A notable application of a structurally similar compound, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT), highlights the utility of this class of molecules in derivatization. FNBT is employed as a derivatizing agent for the analysis of free amino acids. researchgate.net In this process, the amino group of the amino acids acts as a nucleophile, attacking the carbon atom bonded to the fluorine atom on the activated aromatic ring. This results in the displacement of the fluoride (B91410) ion and the formation of a stable N-aryl amino acid derivative, which can be readily analyzed. researchgate.net The reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. researchgate.net
A similar strategy can be envisioned for this compound, where a suitable leaving group on the ring would be displaced by a nucleophilic functional group on another molecule. More commonly, the nitro group itself can be the site of derivatization. For instance, a key derivatization of this compound is its reduction to form p-trifluoromethoxyaniline. google.com This transformation is a pivotal step in the synthesis of various pharmaceuticals and agrochemicals. google.com
Table 1: Example of Derivatization of Amino Acids using 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT)
| Analyte (Amino Acid) | Derivatizing Agent | Reaction Conditions | Product |
| L-Amino Acid | 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) | Carbonate buffer (pH 10), 130°C, 20 min, Microwave irradiation | (2-Nitro-4-(trifluoromethyl)phenyl)-L-amino acid |
This table is based on a reported procedure for a similar compound and illustrates a potential derivatization strategy. researchgate.net
Displacement of the Trifluoromethoxy Group from Activated Aromatic Rings
In the context of nucleophilic aromatic substitution reactions, the leaving group's ability to depart from the Meisenheimer complex is a critical factor. Generally, effective leaving groups are those that are stable as anions. For aromatic systems, common leaving groups include halides (F⁻, Cl⁻, Br⁻, I⁻) and the nitro group (NO₂⁻). wikipedia.orgchemistrysteps.com
The displacement of the trifluoromethoxy group (-OCF₃) in an SNAг reaction is not a commonly reported or synthetically viable pathway. The C-O bond in the trifluoromethoxy group is strong, and the trifluoromethoxide anion (CF₃O⁻) is not considered a good leaving group under typical SNAг conditions. The stability of the leaving group is paramount, and while halides are readily displaced, the trifluoromethoxy group tends to remain bonded to the aromatic ring due to the high strength of the aryl C-O bond.
Instead of being displaced, the trifluoromethoxy group primarily functions as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack at a position bearing a better leaving group. For example, in a hypothetical molecule like 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene, the fluorine atom would be the leaving group, not the trifluoromethoxy group. The primary role of the -OCF₃ group in the reactivity of this compound in SNAг reactions is to enhance the electrophilicity of the aromatic ring, thereby facilitating the displacement of other substituents, such as the nitro group in certain reactions, rather than being displaced itself.
Spectroscopic Characterization and Computational Chemistry Studies
Vibrational Spectroscopy Analysis (FTIR, FT-Raman)
The vibrational properties of 1-Nitro-4-(trifluoromethoxy)benzene have been investigated using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy. The FTIR spectrum was recorded in the 4000–400 cm⁻¹ range, and the FT-Raman spectrum was recorded in the 3500–50 cm⁻¹ range. niscair.res.in Analysis of these spectra was performed based on C1 point group symmetry. niscair.res.in
Assignment of Fundamental Vibrational Wavenumbers
A detailed assignment of the fundamental vibrational wavenumbers has been conducted with the aid of normal coordinate analysis (NCA) and total energy distribution (TED). niscair.res.in The observed frequencies from FTIR and FT-Raman spectroscopy show good agreement with theoretical values calculated using density functional theory (DFT). niscair.res.in
Key vibrational modes and their assignments are summarized below:
C-H Vibrations: The C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. For this compound, these vibrations appear at 3125, 3115, 3082, and 2992 cm⁻¹ in the FTIR spectrum and at 3130, 3118, 3090, and 3082 cm⁻¹ in the FT-Raman spectrum. niscair.res.in These assignments are strongly supported by a TED contribution of nearly 100%. niscair.res.in
C-C Vibrations: The C-C stretching vibrations in benzene (B151609) derivatives are typically found between 1650 and 1400 cm⁻¹. niscair.res.in In this compound, these vibrations are observed at 1619, 1597, 1458, 1353, and 1332 cm⁻¹ in the FTIR spectrum and at 1625, 1600, and 1590 cm⁻¹ in the FT-Raman spectrum. niscair.res.in
C-N Vibrations: The C-N stretching vibration is challenging to identify due to potential mixing with other bands in the 1400-1200 cm⁻¹ region. niscair.res.in Through force field calculations, the C-N stretching vibration for this molecule has been assigned to the FTIR band at 1200 cm⁻¹. niscair.res.in
Interactive Table: Assignment of Fundamental Vibrational Wavenumbers for this compound
| Vibrational Mode | FTIR (cm⁻¹) | FT-Raman (cm⁻¹) |
| C-H Stretching | 3125, 3115, 3082, 2992 | 3130, 3118, 3090, 3082 |
| C-C Stretching | 1619, 1597, 1458, 1353, 1332 | 1625, 1600, 1590 |
| C-N Stretching | 1200 | - |
| NO₂ Asymmetric Stretching | 1532 | 1540 |
| NO₂ Symmetric Stretching | - | - |
Analysis of Nitro Group and C-F Vibrations
The nitro (NO₂) group vibrations are characteristic and useful for identification. Aromatic nitro compounds typically exhibit strong absorptions for the asymmetric and symmetric stretching vibrations of the NO₂ group in the ranges of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively. niscair.res.in
Nitro Group Vibrations: For this compound, the asymmetric stretching mode of the nitro group is identified at 1532 cm⁻¹ in the infrared spectrum and 1540 cm⁻¹ in the Raman spectrum. niscair.res.in These assignments are in good agreement with TED calculations. niscair.res.in Other vibrations of the nitro group, such as deformation and rocking, are also identified at lower frequencies. scirp.org
C-F Vibrations: The presence of the trifluoromethoxy group introduces C-F vibrations. Due to the high electronegativity of fluorine, the bonding characteristics of the molecule are influenced. niscair.res.in The force constants between certain calculated frequencies (1663-1162 cm⁻¹) are found to be higher than those of stretching force constants in the 3254-3224 cm⁻¹ range, which is attributed to the electron-shifting effect of the fluorine atoms. niscair.res.in
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound and its derivatives.
¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis
NMR spectra are typically recorded using deuterated solvents like CDCl₃, and chemical shifts are reported in parts per million (ppm). rsc.org
¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms in the aromatic ring.
¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule. chemicalbook.com
¹⁹F NMR: The fluorine-19 NMR is particularly important for compounds containing fluorine, offering high sensitivity. nih.gov The chemical shifts are often referenced to an external standard like CFCl₃. rsc.orgcolorado.edu
Interactive Table: NMR Chemical Shift Data for 1-Nitro-4-(trifluoromethyl)benzene
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| ¹H | 8.38 | d | 8.0 | CDCl₃ |
| ¹H | 7.86 | d | 8.0 | CDCl₃ |
| ¹⁹F | -63.18 | s | - | CDCl₃ |
Structural Elucidation of Derivatives
NMR spectroscopy is a powerful tool for confirming the structure of newly synthesized derivatives of this compound. For instance, in the synthesis of various trifluoromethylated and trifluoroethylated benzene derivatives, ¹H and ¹⁹F NMR are used to characterize the final products. rsc.org The chemical shifts and coupling constants provide definitive evidence for the successful incorporation of the desired functional groups and their positions on the benzene ring. rsc.org
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, providing valuable insights into the electronic structure and properties of molecules. core.ac.uk For this compound, DFT calculations have been employed to determine its optimized geometry, vibrational frequencies, and other properties. niscair.res.in
The calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31+G(d,p). niscair.res.in The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. niscair.res.in
The optimized geometrical parameters, including bond lengths and angles, obtained from DFT calculations are compared with experimental data where available to validate the computational model. niscair.res.in Furthermore, DFT is used to calculate the harmonic vibrational frequencies, which are then compared with the experimental data from FTIR and FT-Raman spectroscopy to aid in the assignment of vibrational modes. niscair.res.in The difference between the observed and calculated wavenumber values for this compound has been reported as marginal, indicating a good correlation between theory and experiment. niscair.res.in Thermodynamic properties such as entropy, heat capacity, and zero-point energy have also been calculated for the molecule using DFT. niscair.res.in
Optimized Geometries and Electronic Structure Analysis
Quantum mechanical calculations, specifically using density functional theory (DFT) with the B3LYP method and a 6-31+G(d,p) basis set, have been employed to determine the optimized geometry of this compound. niscair.res.in These computational models provide a foundational understanding of the molecule's three-dimensional structure and the spatial arrangement of its atoms. The analysis of the electronic structure reveals how the nitro (-NO2) and trifluoromethoxy (-OCF3) groups influence the electron distribution across the benzene ring.
Prediction of Vibrational Frequencies and Comparison with Experimental Data
The vibrational properties of this compound have been extensively studied through both experimental and theoretical approaches. Fourier transform infrared (FTIR) and FT-Raman spectra have been recorded, providing a wealth of experimental data on the molecule's vibrational modes. niscair.res.in
Computational methods, such as DFT, are used to calculate the theoretical vibrational frequencies. niscair.res.in These calculated frequencies are then compared with the experimental data obtained from FTIR and FT-Raman spectroscopy. niscair.res.innih.gov This comparison allows for a detailed assignment of the observed spectral bands to specific molecular vibrations. For instance, the characteristic C-H stretching vibrations for this compound are observed in the FTIR spectrum at 3125, 3115, 3082, and 2992 cm⁻¹ and in the FT-Raman spectrum at 3130, 3118, 3090, and 3082 cm⁻¹. niscair.res.in The agreement between the experimental and calculated frequencies is generally very good, validating the accuracy of the computational models. niscair.res.innih.gov Total energy distribution (TED) analysis is also utilized to unambiguously assign the fundamental vibrational modes. niscair.res.in
Evaluation of Electronic Parameters (HOMO-LUMO Gaps, Charge Distribution)
The electronic properties of this compound are crucial for understanding its reactivity and potential applications. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap, are determined using computational methods. globalresearchonline.net The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netunl.edu
The introduction of substituents like the nitro and trifluoromethoxy groups can significantly modulate the HOMO and LUMO energy levels of the parent benzene molecule. researchgate.netpsu.edu The charge distribution within the molecule, often analyzed using methods like Mulliken population analysis and natural bond orbital (NBO) analysis, provides insights into the electrophilic and nucleophilic sites of the molecule. globalresearchonline.net The molecular electrostatic potential (MESP) map further visualizes the charge distribution and sites of chemical reactivity. globalresearchonline.net
Studies on Non-Linear Optical (NLO) Properties
Substituted benzene derivatives, including this compound, are of interest for their potential non-linear optical (NLO) properties. niscair.res.inglobalresearchonline.net Organic molecules with specific electronic and geometric characteristics can exhibit significant NLO responses, making them suitable for applications in optoelectronics and optical data storage. nih.govacadpubl.eu
Computational studies are employed to calculate the NLO properties, such as the first hyperpolarizability (β). globalresearchonline.net These calculations help in understanding how the interplay of electron-donating and electron-withdrawing groups influences the NLO response of the molecule. For instance, some chloro- and nitro-substituted benzene derivatives have shown good NLO activity, often greater than that of the standard reference material, urea. globalresearchonline.net
Advanced Analytical Techniques in Mechanistic Studies
Advanced analytical techniques like Electron Paramagnetic Resonance (EPR) and mass spectrometry are invaluable in elucidating the reaction mechanisms involving this compound.
EPR spectroscopy is particularly useful for studying radical species. In the context of nitroaromatic compounds, EPR can be used to detect and characterize radical anions that may form during chemical or electrochemical reduction.
Mass spectrometry provides detailed information about the molecular weight and fragmentation pattern of a compound. nist.gov Electron ionization mass spectrometry, for example, can reveal characteristic fragmentation pathways, which helps in confirming the structure of the molecule and in understanding its stability and reactivity under energetic conditions.
Applications in Organic Synthesis and Medicinal Chemistry
Role as a Key Intermediate in Complex Molecule Synthesis
A primary role of 1-nitro-4-(trifluoromethoxy)benzene in complex organic synthesis is as a starting material for producing key intermediates. fishersci.se A crucial and common synthetic transformation is the reduction of its nitro group to an amine, yielding 4-(trifluoromethoxy)aniline (B150132). pharmaffiliates.comgoogle.com This reaction is a pivotal step, as the resulting aniline (B41778) is a versatile intermediate that can undergo various subsequent reactions to build more complex molecular architectures. google.com For instance, processes have been developed for the efficient and industrially scalable reduction of p-trifluoromethoxynitrobenzene using reagents like iron and hydrochloric acid. google.com This transformation provides a foundational building block for a wide array of more intricate compounds. pharmaffiliates.comgoogle.com
Precursor for Pharmaceutical and Agrochemical Development
The derivatives of this compound are instrumental in the development of new pharmaceutical and agrochemical products. fishersci.segoogle.com The trifluoromethoxy group is valued in medicinal chemistry for its strong electron-withdrawing nature and high lipophilicity, which can favorably modulate the properties of a drug candidate. beilstein-journals.org
This compound is a direct precursor in the synthesis of several biologically active molecules. Its most notable application is in the production of Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS). pharmaffiliates.comsemanticscholar.orgnih.gov The synthesis involves the conversion of this compound to 4-(trifluoromethoxy)aniline, which is then reacted with agents like potassium thiocyanate (B1210189) to form the benzothiazole (B30560) core of Riluzole. chemicalbook.comgoogle.com
Furthermore, its derivatives are used to synthesize compounds with potential anticancer properties. In one study, a derivative was used in a Buchwald–Hartwig amination reaction to produce a series of 6-arylaminoflavones. mdpi.com Several of these synthesized flavones, particularly those with specific substitutions, exhibited significant cytotoxic activity against human cancer cell lines. mdpi.com The trifluoromethyl group, a close analogue to the trifluoromethoxy group, has also been incorporated into other potential anti-tumor agents. mdpi.com The structural motif of a trifluoromethoxy-substituted aniline is also found in compounds investigated for potent "antiglutamate" activity, which is relevant for neuroprotective agents. nih.gov
The compound serves as a critical scaffold in the design and testing of novel therapeutic agents by allowing for systematic modifications to study structure-activity relationships (SAR). mdpi.comnih.gov SAR studies are fundamental to drug discovery, helping to identify which parts of a molecule are responsible for its biological effects. nih.gov
For example, in the development of cytotoxic 6-arylaminoflavones, researchers synthesized a series of analogues using the aniline derived from this compound. mdpi.com By varying the substituents on different parts of the flavone (B191248) molecule, they could assess the impact on its anti-tumor activity. It was found that combining a 3,4-dimethoxy substitution on one of the rings with an electron-withdrawing group like 4-trifluoromethyl on the aniline moiety resulted in enhanced cytotoxicity against prostate and breast cancer cell lines. mdpi.com This type of research provides valuable insights that guide the design of more potent and selective drug candidates. nih.govmdpi.com
Building Block for Advanced Materials
The trifluoromethoxy group is known to impart desirable properties such as thermal stability and chemical resistance to materials. beilstein-journals.org Consequently, this compound and its derivatives are considered valuable building blocks for advanced materials, including liquid crystals and high-performance polymers. google.com
Fluoropolymers, in general, are used to create high-performance coatings with enhanced durability, resistance to chemicals and UV light, and reduced surface friction. paint.orgspecialchem.com Incorporating fluorine-containing moieties like the trifluoromethoxy group into polymer structures is a known strategy to achieve superior material properties. For instance, fluorinated epoxy resins and polyimides are explored for applications in electronic packaging and coatings. researchgate.net Polyimides containing trifluoromethyl groups have been shown to be highly soluble and possess excellent thermal properties. nwpu.edu.cn While direct polymerization of this compound is not commonly cited, its derivatives (like the corresponding diamines or dianhydrides) are logical candidates for monomers in the synthesis of specialty polymers such as polyimides and polyethers, which are used in advanced coatings. researchgate.netnwpu.edu.cnrsc.org
The inherent stability of the C-F bond and the trifluoromethoxy group contributes significantly to the thermal and chemical robustness of materials. beilstein-journals.orgacs.org Polymers incorporating fluorinated groups often exhibit exceptional resistance to aggressive chemicals, high temperatures, and environmental degradation. paint.orgsyensqo.com Research on various fluoropolymers demonstrates their high thermal decomposition temperatures. nwpu.edu.cnacs.orgturi.org For example, polyimides synthesized with fluorinated monomers like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) show high-temperature stability and are used in aerospace and electronics. mdpi.com The introduction of the trifluoromethoxy group into polymer backbones is a recognized strategy for developing materials with enhanced thermal stability, making derivatives of this compound attractive for creating next-generation polymers for demanding applications. beilstein-journals.orgnwpu.edu.cn
Interactive Data Tables
Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄F₃NO₃ |
| Molecular Weight | 207.11 g/mol |
| Appearance | Light orange to Yellow to Green clear liquid |
| Melting Point | 15 °C |
| Boiling Point | 87-89 °C (15 mmHg) |
| Density | 1.447 g/cm³ |
| Refractive Index | 1.467 - 1.47 |
| CAS Number | 713-65-5 |
Data sourced from multiple chemical suppliers and databases.
Cytotoxicity of Synthesized 6-Arylaminoflavone Derivatives
| Compound ID | 6-Arylamino Substituent | B-Ring Substituent | Cytotoxicity Profile |
|---|---|---|---|
| 13c | 4-Trifluoromethyl | 3,4-Dimethoxy | Enhanced activity against prostate and breast cancer cell lines. mdpi.com |
| 13g | 4-Chloro | 3,4-Dimethoxy | Increased activity, particularly against prostate and breast cancer cell lines. mdpi.com |
| 20a-c | Various | Benzene (B151609) (unsubstituted) | Significantly lower cytotoxicity. mdpi.com |
| 21a-c | Various | 4-Methoxybenzene | Significantly lower cytotoxicity. mdpi.com |
This table summarizes structure-activity relationship findings from the study by Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. mdpi.com
Optoelectronic Applications
This compound, a substituted aromatic compound, holds potential in the field of optoelectronics, primarily due to the electronic properties imparted by its nitro (-NO₂) and trifluoromethoxy (-OCF₃) functional groups. While direct and extensive research on the specific optoelectronic applications of this molecule is not widely documented, its structural motifs are featured in various materials developed for nonlinear optics and solar energy conversion.
Nonlinear Optical (NLO) Properties
The development of materials with significant nonlinear optical (NLO) properties is crucial for applications in optical data storage, image processing, and optical switching. nih.gov Organic molecules have emerged as promising candidates due to their fast response times and high nonlinear polarization rates. nih.gov The key to a molecule's NLO activity often lies in its electronic structure, typically a donor-π-acceptor (D-π-A) arrangement that facilitates intramolecular charge transfer (ICT).
The nitro group (-NO₂) is a powerful electron-withdrawing group, a feature that is highly desirable in the design of NLO materials. nih.gov When attached to a π-conjugated system like a benzene ring, it acts as a strong acceptor, polarizing the molecule and enhancing its hyperpolarizability. Theoretical and experimental studies have shown that incorporating nitro groups into organic scaffolds can lead to promising NLO properties. nih.gov For instance, the presence of multiple nitro groups in certain non-fullerene acceptors was found to significantly reduce the energy gap, a key parameter in NLO activity. nih.gov
Potential in Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology that relies on molecular sensitizers (dyes) to absorb light. The efficiency of these cells is highly dependent on the electronic and structural properties of the dye. Fluorine substitution is a common strategy in the molecular engineering of organic dyes for DSSCs. researchgate.netresearchgate.net
The introduction of fluorine-containing groups, such as the trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) group, can have several beneficial effects:
Tuning of Electronic Levels: Fluorine's electron-withdrawing nature can lower the energy levels of the dye's molecular orbitals (HOMO and LUMO), which can be optimized for efficient electron injection into the semiconductor's conduction band and effective dye regeneration.
Reduced Recombination: Fluorine substituents can help in suppressing undesired charge recombination processes at the semiconductor-electrolyte interface, a critical factor for achieving high open-circuit voltage (V_oc). unizar.es For example, research on triphenylamine-based dyes has shown that fluorine substitution can lead to more efficient intramolecular charge transfer. researchgate.net
While this compound is not a dye itself, it serves as a valuable synthetic intermediate. Its structure contains the trifluoromethoxy-substituted phenyl ring, a building block that could be incorporated into more complex D-π-A dyes. The combination of the electron-withdrawing trifluoromethoxy group and the potential for converting the nitro group into a donor or other functional group makes it a relevant precursor for creating novel sensitizers for DSSCs. Theoretical studies on fluorinated phenylpyrrole-based materials have also highlighted the significant impact of fluorine substitution on hole mobility and interfacial charge transfer in perovskite solar cells, a related technology. rsc.org
Derivatization Research and Analytical Methodologies
Development of Derivatization Reagents for Analytical Purposes
A close analog, 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT), has been proposed and successfully utilized as a derivatization reagent for analytical purposes. mdpi.commdpi.comresearchgate.netnih.gov This reagent belongs to the halonitrobenzene class, which is known for specifically reacting with amino groups through a nucleophilic substitution process. mdpi.commdpi.com FNBT is an analog of the well-known Sanger reagent (2,4-dinitrofluorobenzene) and reacts with primary and secondary amines to form stable derivatives that are amenable to chromatographic analysis. mdpi.com The resulting derivatives exhibit properties, such as enhanced detectability, that facilitate their quantification. mdpi.com
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) has been effectively used as a reagent for the derivatization of free amino acids. mdpi.comresearchgate.netmdpi.comnih.gov This application is crucial for the analysis of amino acids in complex matrices, such as fermented beverages like kombucha. mdpi.commdpi.comnih.gov The reaction involves the nucleophilic substitution of the fluorine atom on the FNBT molecule by the amino group of the amino acid. mdpi.com For amino acids with a single amino group, this results in a (2-Nitro-4-(trifluoromethyl)phenyl)-L-amino acid derivative. researchgate.net In the case of amino acids with two amino groups, such as lysine and ornithine, a bis-substituted derivative, N²,N⁶⁽⁵⁾-Bis(2-nitro-4-(trifluoromethyl)phenyl)-L-amino acid, is formed. researchgate.net The resulting derivatives are stable and suitable for analysis using reversed-phase High-Performance Liquid Chromatography (HPLC). mdpi.com
The utility of 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) extends to the derivatization of polyamines for chromatographic determination. mdpi.comnih.gov Polyamines, such as putrescine, spermidine, cadaverine, and spermine, contain multiple amino groups that can react with FNBT. mdpi.comnih.gov A comparative study on derivatization reagents for polyamine analysis in wine samples concluded that FNBT was a better choice based on criteria such as simplicity, linearity, precision, and accuracy. mdpi.comnih.gov The derivatization process ensures that all primary and secondary amino groups within the polyamine structure are substituted, leading to the formation of stable derivatives suitable for subsequent analysis. nih.gov
Methodological Advancements in Derivatization Processes
Recent advancements in derivatization methodologies have focused on improving efficiency, reducing reaction times, and aligning with the principles of green analytical chemistry. These include the adoption of novel heating techniques and the optimization of reaction parameters.
The use of microwave energy has emerged as a significant advancement in the derivatization process involving FNBT. mdpi.comresearchgate.netmdpi.comnih.gov Microwave-assisted derivatization offers a considerable reduction in treatment time and lowers energy consumption compared to conventional heating methods. mdpi.commdpi.com This technique allows for strict control over temperature and irradiation time, which can enhance precision. researchgate.net The application of microwaves accelerates the chemical conversion of analytes under mild conditions, which is consistent with the principles of green analytical chemistry by limiting the use of organic reagents and reducing preparation time. mdpi.comresearchgate.net
The efficiency of the derivatization reaction is highly dependent on the reaction conditions. For the microwave-assisted derivatization of amino acids with FNBT, specific conditions have been optimized to maximize the yield of the derivatives. researchgate.net The reaction is typically carried out in a carbonate buffer at a specific pH, with controlled temperature and time under microwave irradiation. researchgate.net
To ensure the complete derivatization of analytes with multiple reactive sites, such as polyamines, an excess of the derivatizing reagent is utilized. researchgate.netnih.gov For polyamines like spermidine and spermine, using an excess of FNBT adjusted to the number of amino groups is crucial to ensure that both terminal and secondary amino groups are fully substituted. nih.gov For amino acids with two amino groups, like lysine, an appropriate excess of FNBT is also applied. researchgate.net
| Parameter | Optimized Condition for Amino Acid Derivatization |
| Reagent | 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) |
| Solvent System | Carbonate Buffer (pH = 10) |
| Temperature | 130 °C |
| Time | 20 minutes |
| Method | Microwave (MW) Irradiation |
| Reagent Ratio | 1.1 equivalent for single amino groups; 2.2 equivalents for two amino groups |
This table summarizes the optimized conditions for the microwave-assisted derivatization of amino acids with FNBT as reported in a study on kombucha beverages. researchgate.net
Chromatographic Determination of Derivatives (e.g., HPLC)
Following derivatization, the resulting products are typically separated and quantified using High-Performance Liquid Chromatography (HPLC). mdpi.commdpi.comnih.gov For the analysis of amino acid derivatives formed with FNBT, a reverse-phase HPLC method coupled with UV-Vis detection (RP-HPLC-DAD) has been successfully applied. researchgate.netmdpi.com This chromatographic technique allows for the effective separation and determination of the individual amino acid derivatives. mdpi.com
Similarly, the derivatives of polyamines are analyzed chromatographically to determine their content in various samples, such as homemade wines. mdpi.comnih.gov The stability of the FNBT derivatives makes them well-suited for elution and separation in reversed-phase HPLC systems. mdpi.com The applicability of these derivatization and HPLC procedures has been validated through the analysis of real-world samples, demonstrating their effectiveness for quantifying amino acids and polyamines in complex matrices. mdpi.comnih.govnih.gov
| Analyte Class | Derivatized Polyamines |
| Polyamines | Putrescine |
| Cadaverine | |
| Spermidine | |
| Spermine |
This table lists the polyamines that have been successfully derivatized using 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) for subsequent HPLC analysis. mdpi.comnih.gov
Future Perspectives and Emerging Research Areas
Exploration of Novel Reactivity Pathways
Research into the reactivity of 1-nitro-4-(trifluoromethoxy)benzene is expanding beyond traditional transformations. While the reduction of the nitro group to form 4-(trifluoromethoxy)aniline (B150132) is a cornerstone reaction, current studies are focused on developing more sophisticated and efficient catalytic systems to achieve this and other transformations. biosynth.comguidechem.comguidechem.com
A significant area of emerging research is the use of earth-abundant, base-metal catalysts for the hydrogenation of nitroarenes like this compound. acs.org For instance, air- and moisture-stable manganese catalysts have been developed that proceed under relatively mild conditions. acs.org Mechanistic studies suggest these reactions may proceed through a bifunctional activation pathway involving metal-ligand cooperation, representing a departure from classical mechanisms. acs.org This approach not only offers a more sustainable alternative to precious metal catalysts but also opens up possibilities for enhanced chemoselectivity, which is crucial when other functional groups are present in the molecule. acs.org
Another avenue of exploration involves the unique electronic properties of the trifluoromethoxy group. nih.govnih.gov This group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring and the nitro group. Future research is likely to investigate reactions that leverage this influence, such as novel nucleophilic aromatic substitution reactions or asymmetric reductions that are controlled by the electronic nature of the trifluoromethoxy substituent.
Design of New Derivatives with Enhanced Bioactivity
The trifluoromethoxy (–OCF3) group is increasingly recognized in medicinal chemistry as a valuable substituent for enhancing the biological profile of drug candidates. beilstein-journals.org Its unique properties, such as high lipophilicity and metabolic stability, make it a desirable feature in the design of new therapeutic agents and agrochemicals. nih.govbeilstein-journals.org The primary route to incorporating this group often begins with intermediates like this compound, which is readily converted to the key building block, 4-(trifluoromethoxy)aniline. guidechem.comguidechem.com
This aniline (B41778) derivative is a crucial intermediate in the synthesis of several commercial pesticides, including Indoxacarb and Metaflumizone, which are alternatives to older organophosphorus insecticides. guidechem.comguidechem.com The success of these compounds drives the design of new derivatives with potentially improved efficacy, broader spectrum of activity, or better safety profiles.
Future research is focused on synthesizing novel molecules that retain the 4-(trifluoromethoxy)phenyl core. Statistical analysis and computational studies in medicinal chemistry have shown that substituting a methyl group with a trifluoromethyl group can, in some cases, lead to a significant increase in binding affinity to biological targets. acs.org Similar principles are being applied to the –OCF3 group. By combining this core with various other pharmacophores, researchers aim to develop new classes of compounds with potential applications as anti-inflammatory agents, antibiotics, or other therapeutics. biosynth.comgoogle.com
Table 1: Bioactive Compounds Derived from this compound Precursor
| Compound Name | Class | Application | Key Intermediate |
|---|---|---|---|
| Indoxacarb | Insecticide | Agriculture | 4-(trifluoromethoxy)aniline |
| Metaflumizone | Insecticide | Agriculture | 4-(trifluoromethoxy)aniline |
| Epoxyeicosatrienoic acids (analogs) | Anti-inflammatory | Pharmaceutical Research | 4-(trifluoromethoxy)aniline |
This table is interactive. You can sort and filter the data.
Advanced Material Applications beyond Current Scope
The unique electronic and physical properties imparted by the trifluoromethoxy group are not only beneficial in life sciences but also in materials science. nih.gov The reduction product of this compound, 4-(trifluoromethoxy)aniline, is already utilized as an intermediate in the synthesis of liquid crystal materials. guidechem.com The strong dipole moment and conformational preferences of the –OCF3 group can influence the alignment and switching properties of liquid crystal molecules. nih.gov
Emerging research aims to exploit these characteristics in other advanced materials. The high electronegativity and stability of the trifluoromethoxy group could be advantageous in the development of:
Advanced Polymers: Incorporation into polymers could enhance thermal stability, chemical resistance, and dielectric properties, making them suitable for high-performance electronics and aerospace applications.
Non-linear Optical (NLO) Materials: The electron-withdrawing nature of the nitro group combined with the properties of the trifluoromethoxy group in the parent molecule could be harnessed for NLO applications, which are critical for optical communications and data processing.
Organic Electronics: Derivatives could be explored as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning the electronic properties of materials is essential for performance.
The ability of the trifluoromethoxy group to modify intermolecular interactions and solid-state packing could be systematically studied to design crystalline materials with specific and predictable properties.
Green Chemistry Approaches in Synthesis and Application
Newer synthetic routes are being developed to address these shortcomings. One improved method features lower process costs, higher yields (up to 98.2%), and shorter reaction steps. guidechem.com Another key area of green chemistry is the replacement of hazardous reagents and catalysts. The catalytic hydrogenation of the nitro group is a prime example. Recent advancements include the use of highly efficient and selective manganese-based pincer complexes as catalysts. acs.org These catalysts are derived from an earth-abundant metal, are air-stable, and operate under mild conditions, offering a more sustainable alternative to traditional precious metal catalysts like palladium or platinum. acs.org
Furthermore, mechanochemistry, which involves conducting reactions in ball mills with minimal or no solvent, is a rapidly emerging green technology. rsc.org This technique has been successfully applied to the hydrogenation and acetylation of similar nitroaromatic compounds, suggesting a potential pathway for the one-pot conversion of this compound to acetylated derivatives, reducing waste and energy consumption. rsc.org The development of catalytic hydrogenations in environmentally benign solvents or even solvent-free conditions represents a significant step forward in the sustainable production of these valuable chemical intermediates. rsc.org
Table 2: Comparison of Synthetic Methods for Nitroarene Reduction
| Method | Catalyst/Reagent | Conditions | Green Chemistry Advantages |
|---|---|---|---|
| Traditional Chemical Reduction | Fe/HCl, Sn/HCl | Harsh, acidic | Use of inexpensive metals |
| Catalytic Hydrogenation | Pd/C, PtO2 | High pressure H2 | High efficiency, clean conversion |
| Advanced Catalytic Hydrogenation | Manganese-pincer complex | Mild pressure H2, air-stable catalyst | Uses earth-abundant metal, avoids precious metals, high chemoselectivity |
| Mechanochemical Hydrogenation | Pd/C | Solvent-free, ambient temp/pressure | Reduces solvent waste, lowers energy intensity |
This table is interactive. You can sort and filter the data.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-nitro-4-(trifluoromethoxy)benzene, and how are intermediates like 4-trifluoromethoxyaniline generated?
- Methodological Answer : The compound is synthesized via fluorination of 4-nitrophenol using carbon tetrachloride and hydrogen fluoride (HF). This produces 4-trifluoromethoxyaniline, a key intermediate for agrochemicals like teflubenzuron. The reaction requires controlled conditions to avoid oxidation, and the final product is stored in sealed containers under inert atmospheres to prevent degradation .
Q. How is spectroscopic characterization (e.g., FTIR, NMR) performed for this compound, and what are the critical spectral markers?
- Methodological Answer : Vibrational spectra are analyzed using Fourier-transform infrared (FTIR) spectroscopy combined with density functional theory (DFT) calculations. Key markers include:
- Nitro group (NO₂) : Strong asymmetric stretching at ~1530 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹.
- Trifluoromethoxy (OCF₃) : C-F stretching vibrations between 1100–1250 cm⁻¹.
- ¹H-NMR : Aromatic protons appear as doublets in the δ 7.5–8.5 ppm range due to electron-withdrawing substituents .
Q. What crystallographic data are available for structurally related nitroaromatic compounds?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 150 K with a Bruker APEX2 diffractometer is used to determine crystal parameters. For example, a related polymorph (1-nitro-4-(4-nitrophenoxy)benzene) crystallizes in the monoclinic space group P2₁/c with unit cell dimensions a = 7.2 Å, b = 12.4 Å, c = 10.8 Å, and β = 98.5°. Refinement with SHELXL2012 achieves an R factor of 0.039 .
Advanced Research Questions
Q. How does this compound participate in radical reactions, and what are the mechanistic implications?
- Methodological Answer : The compound serves as a precursor for para-nitrophenyl radicals (pNP·) via thermolysis in the presence of iodobenzene derivatives and CCl₄. These radicals undergo polar effects-driven reactions, such as hydrogen abstraction or addition to alkenes, with kinetics analyzed using electron paramagnetic resonance (EPR) or trapping experiments .
Q. What safety protocols are critical when handling this compound, given its potential hazards?
- Methodological Answer :
- Explosivity : Classified as an explosive precursor (CAS 713-65-5) .
- Handling : Use closed systems, local exhaust ventilation, and PPE (nitrile gloves, safety goggles, flame-retardant lab coats).
- Waste Disposal : Segregate waste and use professional biohazard disposal services to avoid environmental contamination .
Q. How do computational studies resolve contradictions in vibrational assignments for nitroaromatic compounds?
- Methodological Answer : Discrepancies between experimental FTIR and theoretical DFT predictions (e.g., nitro group vibrations) are addressed by scaling calculated frequencies (e.g., 0.97 scaling factor for B3LYP/6-311++G(d,p)) and comparing isotopic substitutions. This ensures accurate assignment of overlapping bands, such as OCF₃ vs. NO₂ modes .
Data Contradiction Analysis
Q. Why do reported melting points and stability data vary across studies?
- Analysis : Variations arise from differences in purity (≥98% in controlled syntheses vs. industrial-grade samples) and storage conditions. For example, exposure to air accelerates oxidation, altering physical properties. Reproducible data require strict inert-atmosphere storage and purity verification via HPLC or GC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
